molecular formula C11H13BrClNO2S B4522905 1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine

1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine

Cat. No.: B4522905
M. Wt: 338.65 g/mol
InChI Key: DWVAZNZJZPYBIL-UHFFFAOYSA-N
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Description

1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a substituted phenyl ring

Scientific Research Applications

1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with unique properties.

    Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems, including their interactions with proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-5-chloro-4-methylbenzenesulfonyl chloride and pyrrolidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions using a base like triethylamine or sodium hydroxide.

    Procedure: The sulfonyl chloride is added dropwise to a solution of pyrrolidine and the base in the solvent, maintaining the temperature at around 0-5°C. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Products include azido, thiocyano, or amino derivatives.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include sulfides or thiols.

Mechanism of Action

The mechanism of action of 1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The bromine and chlorine atoms can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-bromo-4-chloro-5-methylphenyl)sulfonyl]pyrrolidine: A positional isomer with similar properties but different reactivity.

    1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring, which may exhibit different biological activity.

    1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]morpholine: A similar compound with a morpholine ring, potentially offering different solubility and stability.

Uniqueness

1-[(2-bromo-5-chloro-4-methylphenyl)sulfonyl]pyrrolidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The pyrrolidine ring also imparts specific conformational and electronic properties that can be advantageous in certain applications.

Properties

IUPAC Name

1-(2-bromo-5-chloro-4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2S/c1-8-6-9(12)11(7-10(8)13)17(15,16)14-4-2-3-5-14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVAZNZJZPYBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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